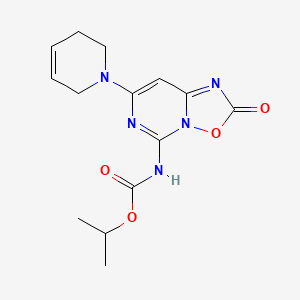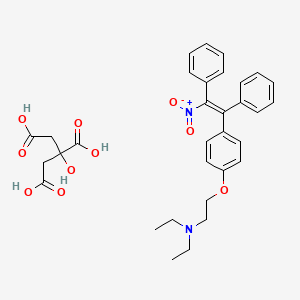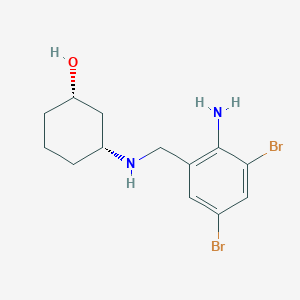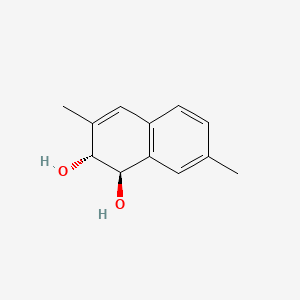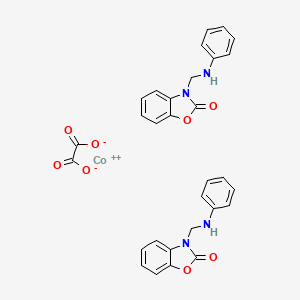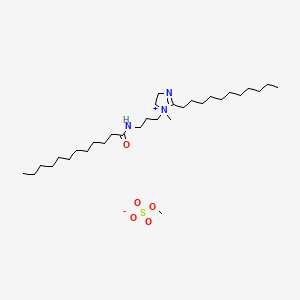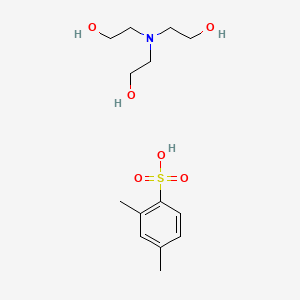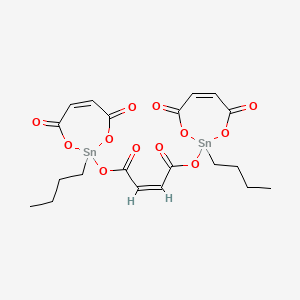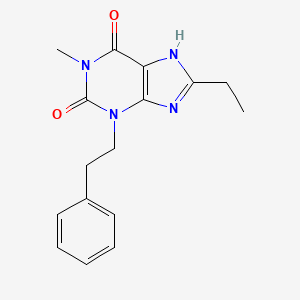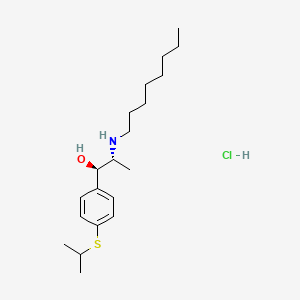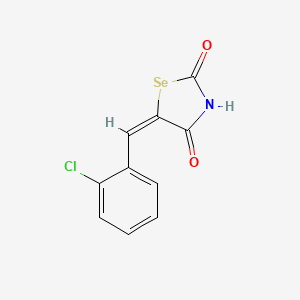
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is a heterocyclic compound that contains selenium. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Selenazolidine-2,4-dione+2-Chlorobenzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
作用機序
The mechanism by which 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms in biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, which may contribute to its biological activity.
類似化合物との比較
Similar Compounds
- 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Bromophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Methylphenyl)methylene)selenazolidine-2,4-dione
Uniqueness
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other selenium-containing compounds.
特性
CAS番号 |
82085-51-6 |
|---|---|
分子式 |
C10H6ClNO2Se |
分子量 |
286.58 g/mol |
IUPAC名 |
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2Se/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
InChIキー |
KYFGHCOUIJIKBX-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)[Se]2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




